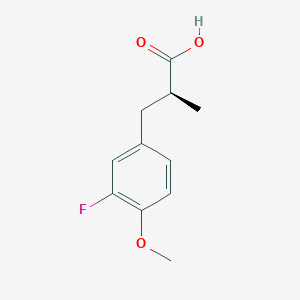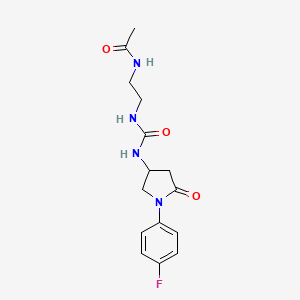
(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid, also known as FMME, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMME is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory, analgesic, and antipyretic effects.
作用机制
(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the activity of COX enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are inflammatory mediators. This compound inhibits the activity of COX enzymes, thereby reducing the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
实验室实验的优点和局限性
(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid has several advantages for lab experiments. It is a well-characterized compound that is readily available. It has been extensively studied for its biochemical and physiological effects, making it an attractive candidate for further research. However, this compound also has some limitations. It is a relatively complex compound that requires specialized equipment and expertise for its synthesis. Additionally, this compound has limited solubility in water, which may limit its use in some experiments.
未来方向
There are several future directions for research on (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid. One area of research is the development of more potent and selective COX inhibitors based on the structure of this compound. Another area of research is the investigation of the potential use of this compound in the treatment of various inflammatory disorders, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to elucidate the molecular mechanisms underlying the anti-inflammatory and analgesic effects of this compound. Finally, the development of new synthetic routes for this compound may lead to more efficient and cost-effective methods for its production.
合成方法
The synthesis of (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid involves the reaction of 3-fluoro-4-methoxybenzaldehyde with 2-methylpropanoic acid in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction to form the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
科学研究应用
(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory disorders. This compound has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that plays a crucial role in the inflammatory response. This compound has also been shown to inhibit the production of prostaglandins, which are inflammatory mediators.
属性
IUPAC Name |
(2S)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(11(13)14)5-8-3-4-10(15-2)9(12)6-8/h3-4,6-7H,5H2,1-2H3,(H,13,14)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAABJKSOVYDFKA-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=C(C=C1)OC)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B3018169.png)
![benzyl 2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B3018170.png)
![Ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B3018171.png)



![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B3018178.png)
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B3018181.png)

![2-amino-N-(2-chlorobenzyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3018184.png)
![N-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]but-2-ynamide](/img/structure/B3018186.png)
![8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B3018187.png)